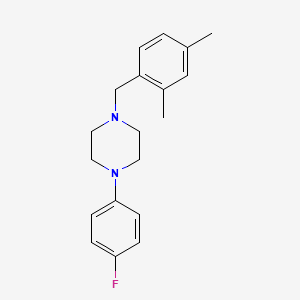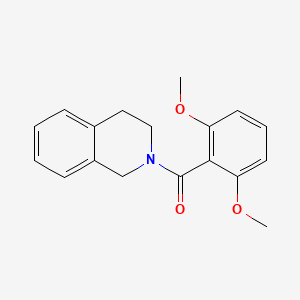
2-(2,6-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives often involves complex chemical procedures aimed at introducing various substituents to the tetrahydroisoquinoline core to modulate the molecule's biological activity. The general approach to synthesizing 2-(2,6-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline derivatives typically involves Pictet-Spengler reactions, where a β-phenylethylamine precursor undergoes condensation with an aldehyde in the presence of an acid catalyst, followed by modifications to introduce the dimethoxybenzoyl group at the appropriate position.
Molecular Structure Analysis
The molecular structure of 2-(2,6-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline is characterized by the presence of a tetrahydroisoquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing cyclohexane ring. The 2,6-dimethoxybenzoyl substituent adds complexity to the molecule, influencing its electronic properties and molecular interactions. Structural elucidation techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are crucial for confirming the precise arrangement of atoms within this compound.
Chemical Reactions and Properties
Tetrahydroisoquinoline derivatives, including 2-(2,6-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline, can undergo various chemical reactions typical of aromatic compounds and amines. These reactions include electrophilic aromatic substitution, nucleophilic substitution, and oxidation. The presence of the dimethoxybenzoyl group can influence the reactivity of the tetrahydroisoquinoline core, making it susceptible to specific transformations that can be exploited to generate a wide range of derivatives for further pharmacological evaluation.
Physical Properties Analysis
The physical properties of 2-(2,6-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline, such as solubility, melting point, and boiling point, are influenced by the molecular structure of the compound. The presence of dimethoxy groups increases the molecule's polarity, potentially enhancing its solubility in organic solvents and water, which is crucial for its bioavailability and pharmacological activity.
Chemical Properties Analysis
The chemical properties of 2-(2,6-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline, including its acidity, basicity, and reactivity towards different reagents, are pivotal in determining its interaction with biological targets. The basic nitrogen in the tetrahydroisoquinoline ring can engage in hydrogen bonding and ionic interactions, which are essential for the molecule's binding to biological receptors or enzymes.
References
For detailed studies on the synthesis, molecular structure, chemical reactions, physical properties, and chemical properties of 2-(2,6-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline and related compounds, please refer to the following sources:
- Hagihara et al., 2007: Discussion on the synthesis and structure-activity relationship of tetrahydroisoquinoline derivatives.
- Carmody et al., 1980: Analysis of electrochemical oxidation reactions of tetrahydroisoquinoline derivatives.
- Sainsbury & Todd, 1992: Insights into the anodic oxidation processes of tetrahydroisoquinoline compounds.
- Markaryan et al., 1997: Synthesis and bioactivity evaluation of isoquinoline derivatives.
特性
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(2,6-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-21-15-8-5-9-16(22-2)17(15)18(20)19-11-10-13-6-3-4-7-14(13)12-19/h3-9H,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBVZHWQENTGBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-1H-isoquinolin-2-yl-(2,6-dimethoxyphenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

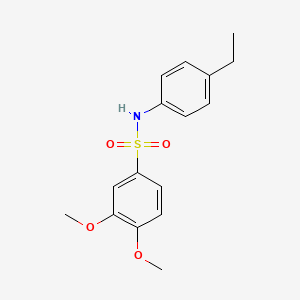
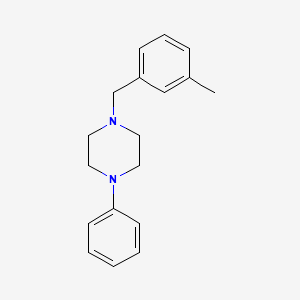
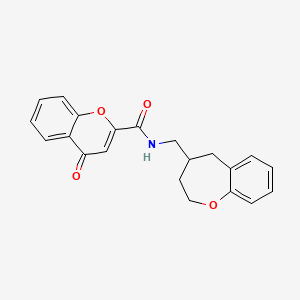
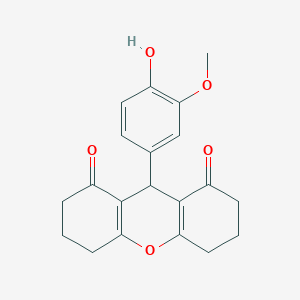
![2-{[4-(isobutyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5674511.png)

![5-[5-(4-methoxyphenyl)-2-furoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5674533.png)
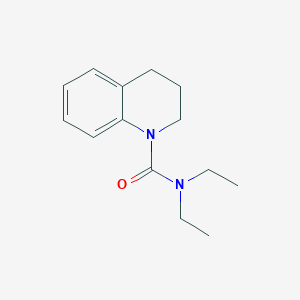
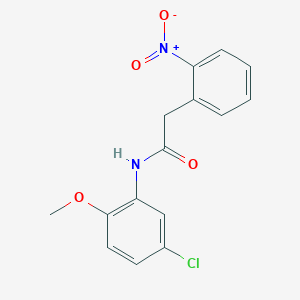
![2-methoxy-4-methyl-N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B5674548.png)
![8-[(4-chloro-1-methyl-1H-indazol-3-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5674562.png)
![N-(2-fluorobenzyl)-3-{1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperidin-3-yl}propanamide](/img/structure/B5674564.png)

